molecular formula C18H26N2O2 B1586501 cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 370879-56-4

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1586501
CAS No.: 370879-56-4
M. Wt: 302.4 g/mol
InChI Key: WUEVXPVJRUPJLC-IYBDPMFKSA-N
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Description

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol . This compound is characterized by its unique structure, which includes a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in research and development settings, particularly in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides under basic conditions.

    Protection with Boc group:

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets .

Comparison with Similar Compounds

    cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: Similar structure but lacks the benzyl group.

    trans-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole: Similar structure but with a different stereochemistry.

Uniqueness: cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is unique due to its specific stereochemistry and the presence of both the benzyl and Boc groups.

Properties

IUPAC Name

tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVXPVJRUPJLC-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363897
Record name tert-Butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370879-56-4
Record name tert-Butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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